
2-(2-Chloroethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-クロロエチル)キナゾリンは、キナゾリン系に属する化学化合物であり、キナゾリンは窒素含有複素環式化合物のクラスです。キナゾリンは、その多様な生物活性で知られており、潜在的な治療用途のために広く研究されてきました。キナゾリン環の2位にクロロエチル基が存在することは、この化合物に独特の化学的特性を与え、さまざまな研究分野の関心の対象となっています。
準備方法
合成経路と反応条件
2-(2-クロロエチル)キナゾリンの合成は、通常、2-クロロエチルアミンとキナゾリン誘導体の反応によって行われます。一般的な方法の1つは、2-クロロエチルアミンが水酸化ナトリウムなどの塩基の存在下で2-クロロキナゾリンと反応する求核置換反応です。反応は、置換過程を促進するために、ジメチルホルムアミドなどの有機溶媒中で高温で行われます。
工業生産方法
2-(2-クロロエチル)キナゾリンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、効率的な混合と熱伝達を確保するために、連続フロー反応器を使用します。反応条件は、最終生成物の高収率と純度を達成するように最適化されています。再結晶やクロマトグラフィーなどの精製工程は、不純物を除去し、目的の化合物を純粋な形で得るために使用されます。
化学反応の分析
反応の種類
2-(2-クロロエチル)キナゾリンは、次のようなさまざまな化学反応を起こします。
求核置換: クロロエチル基は、アミン、チオール、アルコールなどの他の求核剤に置き換えることができます。
酸化: この化合物は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、キナゾリンN-オキシドを形成するために酸化することができます。
還元: キナゾリン環の還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
一般的な試薬と条件
求核置換: 水酸化ナトリウム、炭酸カリウムなどの試薬、ジメチルホルムアミドやアセトニトリルなどの有機溶媒。
酸化: 過酸化水素、m-クロロ過安息香酸、ジクロロメタンなどの溶媒。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、テトラヒドロフランやエタノールなどの溶媒。
形成される主な生成物
求核置換: 置換されたキナゾリン誘導体の形成。
酸化: キナゾリンN-オキシドの形成。
還元: 還元されたキナゾリン誘導体の形成。
4. 科学研究の応用
化学: より複雑なキナゾリン誘導体の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的標的に作用する能力により、抗菌剤や抗癌剤としての可能性が調査されています。
医学: 癌、細菌感染症、炎症性疾患などの病気の治療における治療の可能性を探っています。
産業: 農薬や医薬品の開発に使用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
2-(2-クロロエチル)キナゾリンの作用機序には、生物系における特定の分子標的との相互作用が関与します。クロロエチル基は、タンパク質やDNAの求核部位と共有結合を形成し、重要な生物学的プロセスの阻害につながります。この化合物は、細胞増殖と生存に関与する酵素の活性を阻害することが示されており、潜在的な抗癌剤となっています。さらに、細菌の細胞壁合成を阻害し、その抗菌作用に貢献します。
類似化合物との比較
2-(2-クロロエチル)キナゾリンは、次のような他のキナゾリン誘導体と比較することができます。
2-クロロキナゾリン: クロロエチル基を欠いており、化学反応性と生物活性は異なります。
2-(2-ブロモエチル)キナゾリン: 類似の構造ですが、ブロモエチル基を有しており、反応性と効力が異なる場合があります。
2-(2-ヒドロキシエチル)キナゾリン: ヒドロキシエチル基を含んでおり、溶解度と生物学的相互作用が異なります。
2-(2-クロロエチル)キナゾリンの独自性は、その特定の化学構造にあり、その構造は、アナログと比較して、明確な反応性と生物学的特性を与えています。
特性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC名 |
2-(2-chloroethyl)quinazoline |
InChI |
InChI=1S/C10H9ClN2/c11-6-5-10-12-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6H2 |
InChIキー |
KGDGYCZYYSTZGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC(=N2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)


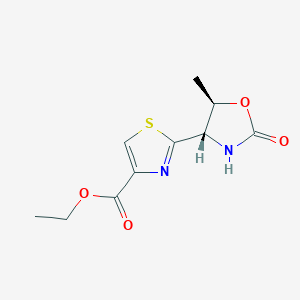
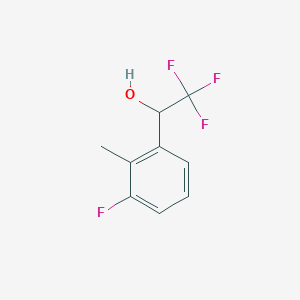
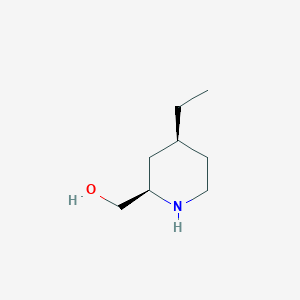
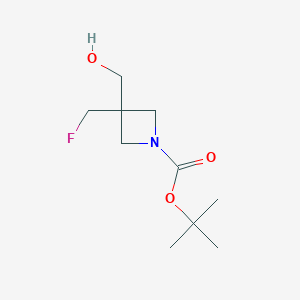

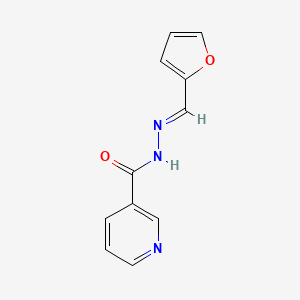
![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)



![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)
